molecular formula C25H20N2O3 B4725284 N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide

N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide

Cat. No. B4725284
M. Wt: 396.4 g/mol
InChI Key: CSVVBSUOSAXJAI-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide is a chemical compound that belongs to the class of cyanoacrylamides. It is widely used in scientific research for its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide is not fully understood. However, it has been proposed that it inhibits protein tyrosine phosphatase 1B by binding to the active site of the enzyme and blocking its activity. It has also been suggested that it induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce blood glucose levels in diabetic mice by inhibiting protein tyrosine phosphatase 1B. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has been shown to have potential neuroprotective effects, as it has been shown to reduce the production of reactive oxygen species and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for extended periods. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions and to optimize the experimental conditions to minimize potential toxicity.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide. One direction is to further investigate its potential applications as a therapeutic agent for type 2 diabetes and obesity. Another direction is to explore its potential applications in neuroprotection and neurodegenerative diseases. Furthermore, this compound has potential applications in organic electronics, and further research can be done to optimize its properties for these applications. Finally, more research can be done to better understand the mechanism of action of this compound and to identify potential targets for its therapeutic applications.

Scientific Research Applications

N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide has been widely used in scientific research for its potential applications in various fields. It has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a therapeutic target for type 2 diabetes and obesity. It has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been studied for its potential applications in organic electronics, such as organic field-effect transistors and organic solar cells.

properties

IUPAC Name

(E)-N-(3-acetylphenyl)-2-cyano-3-(2-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-18(28)20-11-7-12-23(15-20)27-25(29)22(16-26)14-21-10-5-6-13-24(21)30-17-19-8-3-2-4-9-19/h2-15H,17H2,1H3,(H,27,29)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVVBSUOSAXJAI-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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